5-methoxy-1H-imidazo[4,5-b]pyridine
Overview
Description
5-Methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of a methoxy group at the 5-position of the imidazole ring enhances its chemical properties and potential biological activities .
Mechanism of Action
Target of Action
5-Methoxy-1H-imidazo[4,5-b]pyridine is a novel compound that has been synthesized as a promising purine bioisostere Imidazo[4,5-b]pyridine derivatives have been known to target gaba a receptors , and they have been used in the treatment of migraines and cancer .
Mode of Action
Imidazo[4,5-b]pyridine derivatives have been known to act as positive allosteric modulators of gaba a receptors . They enhance the effect of the neurotransmitter GABA on the GABA A receptor, which leads to an increase in the flow of chloride ions into the neuron. This results in hyperpolarization of the neuron and makes it less likely to depolarize and generate an action potential .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The application of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, has been known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Biochemical Analysis
Biochemical Properties
5-methoxy-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a positive allosteric modulator of GABA A receptors, which are pivotal in the central nervous system for mediating inhibitory neurotransmission . Additionally, this compound has shown potential as an inhibitor of proton pumps and aromatase enzymes, indicating its diverse biochemical properties . These interactions suggest that this compound can modulate various biochemical pathways, making it a compound of interest for therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a key player in inflammatory responses . This modulation can lead to changes in gene expression profiles, impacting various cellular functions such as proliferation, differentiation, and apoptosis. The compound’s ability to interact with multiple cellular pathways underscores its potential in treating diseases characterized by dysregulated cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator of GABA A receptors, enhancing their activity and thereby increasing inhibitory neurotransmission . Additionally, this compound inhibits proton pumps by binding to the enzyme’s active site, preventing the transport of protons and reducing gastric acid secretion . The compound also inhibits aromatase, an enzyme involved in estrogen biosynthesis, by binding to its active site and blocking the conversion of androgens to estrogens . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although some loss of potency may occur due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as modulation of gene expression and cell signaling pathways, can persist over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating neurotransmission . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings underscore the need for careful dosage management in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating excretion . The compound’s involvement in these metabolic pathways highlights its potential for drug-drug interactions and the need for comprehensive metabolic profiling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific organelles . For instance, the compound’s interaction with GABA A receptors predominantly occurs at the cell membrane, while its inhibition of proton pumps and aromatase takes place in the cytoplasm . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-imidazo[4,5-b]pyridine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are carried out under nitrogen atmosphere at elevated temperatures (90–100°C) for extended periods (16 hours) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the compound is typically achieved through column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its partially saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, partially saturated derivatives, and substituted imidazo[4,5-b]pyridines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-Methoxy-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as a bioisostere of purines, which can mimic the biological activity of nucleic acids.
Medicine: It has shown promise in the development of drugs for treating central nervous system disorders, cancer, and inflammatory diseases.
Industry: The compound is used in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methoxy-1H-imidazo[4,5-b]pyridine include:
- 1H-imidazo[4,5-b]pyridine
- 5-amino-1H-imidazo[4,5-b]pyridine
- 5-bromo-1H-imidazo[4,5-b]pyridine
Uniqueness
What sets this compound apart from its analogs is the presence of the methoxy group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This modification can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-methoxy-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-3-2-5-7(10-6)9-4-8-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPPBHVAOKXGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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